1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea
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Overview
Description
1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a synthetic organic compound that features a urea moiety linked to a phenylpyrrolidine structure
Preparation Methods
The synthesis of 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea typically involves the reaction of 1-phenylpyrrolidine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, it serves as a lead compound for the development of new drugs. Its structure-activity relationship (SAR) is explored to optimize its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. The phenylpyrrolidine moiety is known to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea can be compared with other similar compounds, such as:
1-Methyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea: This compound has a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)thiourea: The thiourea derivative has a sulfur atom replacing the oxygen in the urea moiety, leading to different chemical and biological properties.
1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)carbamate: This compound features a carbamate group instead of a urea group, which can influence its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various applications.
Properties
IUPAC Name |
1-ethyl-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-15-14(18)16-11-13-9-6-10-17(13)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCOSQWRXHPSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1CCCN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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